REACTION_CXSMILES
|
[ClH:1].[NH2:2][C:3]1(S([O-])(=O)=O)[NH:7][C:6]2[CH2:8][CH2:9][CH:10]([NH:12][CH2:13][CH2:14][CH3:15])[CH2:11][C:5]=2[S:4]1>NC1SC2CC(NCCC)CCC=2N=1.C(OC(C)C)(=O)C>[ClH:1].[ClH:1].[NH2:2][C:3]1[S:4][C:5]2[CH2:11][CH:10]([NH:12][CH2:13][CH2:14][CH3:15])[CH2:9][CH2:8][C:6]=2[N:7]=1 |f:4.5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole sulfonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1(SC2=C(N1)CCC(C2)NCCC)S(=O)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
NC=1SC2=C(N1)CCC(C2)NCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)C
|
Name
|
2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole sulfonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1(SC2=C(N1)CCC(C2)NCCC)S(=O)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
NC=1SC2=C(N1)CCC(C2)NCCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
15 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
HCl (gas) may then be bubbled into the slurry for from about 0.5 hours to 3 hours
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.NC=1SC2=C(N1)CCC(C2)NCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |